molecular formula C20H31N7 B5548010 4,5-dimethyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidine

4,5-dimethyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidine

Cat. No. B5548010
M. Wt: 369.5 g/mol
InChI Key: DYHDIIYJQPGMEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex pyrimidine derivatives, such as the target compound, often involves multi-step reactions starting from basic heterocyclic amines and utilizing various catalysts and reagents to introduce the desired substituents onto the pyrimidine core. For instance, compounds with pyrimidine moieties have been synthesized by reacting sodium salt of hydroxy-propenones with different heterocyclic amines, highlighting a versatile approach for introducing various substituents, including piperidinyl groups, onto the pyrimidine ring (Mohamed et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the arrangement of substituents around the pyrimidine ring, which can significantly influence the compound's physical and chemical properties. Crystallography studies, such as those by Karczmarzyk and Malinka (2004), provide detailed insights into the molecular and crystal structures of related compounds, showcasing the importance of substituent effects on the overall conformation and stability of the molecule (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Pyrimidine derivatives engage in a variety of chemical reactions, reflecting their reactivity towards nucleophiles, electrophiles, and various reagents. The presence of multiple functional groups, such as piperidinyl and triazolyl groups, allows for a wide range of chemical transformations, enabling the synthesis of complex molecules with specific chemical properties. Studies on the chemical reactions of pyrimidine and its derivatives reveal their potential in synthesizing novel compounds with significant biological and chemical activity (Abdel‐Aziz et al., 2008).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystallinity, are crucial for its practical applications and handling. These properties are directly influenced by the compound's molecular structure and the nature of its substituents. For pyrimidine derivatives, the arrangement and type of substituents can significantly affect their physical state, solubility in various solvents, and stability under different conditions. Research on related compounds provides valuable data on how structural variations influence the physical properties of pyrimidine derivatives (Gulevskaya et al., 1994).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including acidity/basicity, reactivity towards various chemical reagents, and participation in hydrogen bonding, are critical for understanding their behavior in chemical reactions and potential applications. The specific arrangement of functional groups within the molecule dictates its reactivity patterns and interaction with other molecules, impacting its utility in synthetic chemistry and potential biological activities. Insight into the chemical properties of these compounds is gained through studies focusing on their synthesis, reactivity, and interactions with other molecules (Bayomi et al., 1999).

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed various synthetic routes and structural analyses for compounds related to 4,5-dimethyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidine. For instance, Karczmarzyk and Malinka (2004) reported on the crystal and molecular structures of dimethylisothiazolopyridinones, highlighting the importance of these analyses in understanding compound properties (Karczmarzyk & Malinka, 2004). Similarly, studies on the synthesis of pyridine and pyrimidine derivatives have been conducted to explore their potential as drug molecules, showcasing the versatility of these compounds in drug design and development (Shen Li, 2012).

Potential Therapeutic Applications

The research on these compounds extends to their potential therapeutic applications, including their role as inhibitors and antagonists for various biological targets. For example, Baraldi et al. (2012) explored water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists, indicating the potential for therapeutic applications in conditions related to these receptors (Baraldi et al., 2012). Another study by Mallesha et al. (2012) evaluated the antiproliferative activity of pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, suggesting their use in cancer therapy (Mallesha et al., 2012).

Drug Design and Molecular Interactions

The intricate molecular design and interaction studies of these compounds also contribute significantly to scientific research applications. Studies such as those conducted by Rahmouni et al. (2016), which synthesized novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlight the compound's flexibility in being tailored for specific biological targets and therapeutic outcomes (Rahmouni et al., 2016).

properties

IUPAC Name

4,5-dimethyl-6-[3-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N7/c1-15-16(2)21-14-22-19(15)27-11-7-8-17(12-27)20-24-23-18(25(20)3)13-26-9-5-4-6-10-26/h14,17H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHDIIYJQPGMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCCC(C2)C3=NN=C(N3C)CN4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidine

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